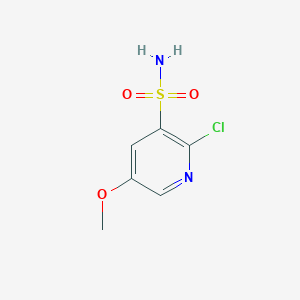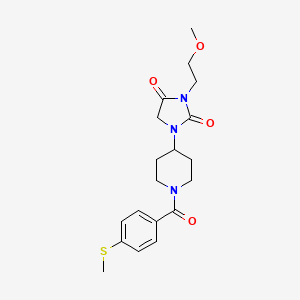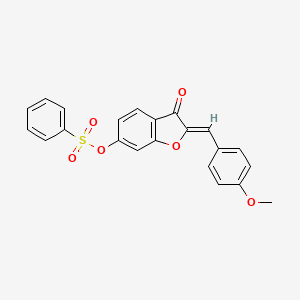![molecular formula C6H8N4O3 B2464916 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid CAS No. 1511209-14-5](/img/structure/B2464916.png)
2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is a compound that contains a triazole ring. Triazole is a heterocyclic compound that comprises three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed to produce a wide range of 1,2,4-triazole compounds . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular formula of “2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is C4H5N3O2 . The structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Physical And Chemical Properties Analysis
The average mass of “2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is 127.101 Da, and its monoisotopic mass is 127.038177 Da .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- A study by Salionov, V. A. (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, including those similar to 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid. The compounds showed potential for applications in medicine due to their low toxicity and diverse biological activities (Salionov, 2015).
2. Development of Efficient Synthesis Methods
- Tortoioli et al. (2020) developed a novel, metal-free process for synthesizing triazole compounds, emphasizing efficiency and environmental sustainability. This method could be applicable to the synthesis of compounds like 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid (Tortoioli et al., 2020).
3. Potential Biological Activities
- Research by Hunashal et al. (2014) on similar triazole derivatives highlighted their significant anti-inflammatory and analgesic activities. Such properties might also be relevant for 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid derivatives (Hunashal et al., 2014).
4. Pharmacological Properties
- Maliszewska-Guz et al. (2005) studied the pharmacological properties of 1,2,4-triazole derivatives, including their effects on the central nervous system in mice. This suggests potential CNS-related applications for similar compounds (Maliszewska-Guz et al., 2005).
5. Antimicrobial Activities
- Sumangala et al. (2010) investigated the antimicrobial activities of 1,2,3-triazole derivatives, finding some compounds effective against bacteria and fungi. This indicates the potential of 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid derivatives in antimicrobial applications (Sumangala et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRHEGOOBKJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)



![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
